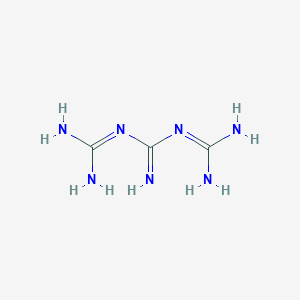![molecular formula C10H8N2S2 B14736970 2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione CAS No. 3310-52-9](/img/structure/B14736970.png)
2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione is a heterocyclic compound that features a fused thiazole and quinazoline ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzothiazole with isothiocyanates in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic attack and subsequent cyclization to form the desired thiazoloquinazoline structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted thiazoloquinazolines depending on the reagents used.
科学的研究の応用
2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential anticancer, antiviral, and antimicrobial activities.
作用機序
The mechanism of action of 2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .
類似化合物との比較
Similar Compounds
Thiazolo[3,2-a]pyrimidines: These compounds share a similar thiazole ring fused to a pyrimidine ring and exhibit similar biological activities.
Quinazolinones: Compounds with a quinazoline core structure that have been widely studied for their medicinal properties.
Uniqueness
2,3-Dihydro-5h-[1,3]thiazolo[2,3-b]quinazoline-5-thione is unique due to its specific ring fusion and the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
特性
CAS番号 |
3310-52-9 |
|---|---|
分子式 |
C10H8N2S2 |
分子量 |
220.3 g/mol |
IUPAC名 |
2,3-dihydro-[1,3]thiazolo[2,3-b]quinazoline-5-thione |
InChI |
InChI=1S/C10H8N2S2/c13-9-7-3-1-2-4-8(7)11-10-12(9)5-6-14-10/h1-4H,5-6H2 |
InChIキー |
QUBWSQWOJBCPAX-UHFFFAOYSA-N |
正規SMILES |
C1CSC2=NC3=CC=CC=C3C(=S)N21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-amino-5-[3-[4-(8-chloro-7-oxooctyl)anilino]propyl]-4-methyl-1H-pyrimidin-6-one](/img/structure/B14736894.png)
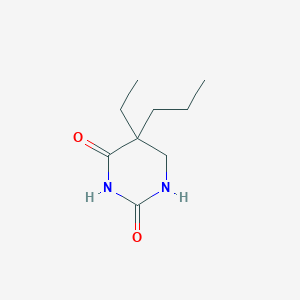
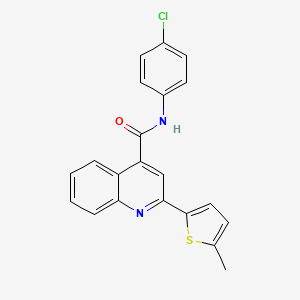
![4-[(2-Nitro-benzylidene)-amino]-phenol](/img/structure/B14736925.png)
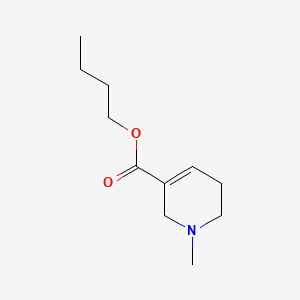
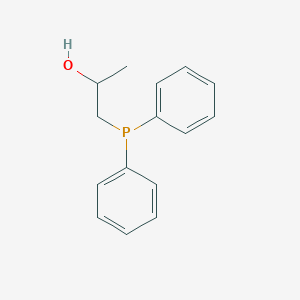
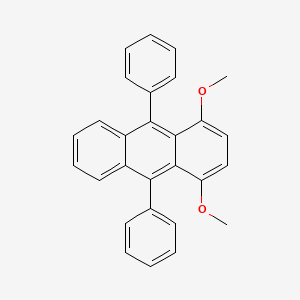
![2-[(Propoxycarbonyl)amino]ethyl benzenesulfonate](/img/structure/B14736951.png)

![1-[1-(4-Methoxyphenyl)ethylideneamino]-3-(2-methylpropyl)thiourea](/img/structure/B14736961.png)

